molecular formula C18H19N3O2S B2917275 2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1706212-10-3

2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2917275
CAS RN: 1706212-10-3
M. Wt: 341.43
InChI Key: IKSANLINNKCJEW-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a phenyl group (a variant of benzene), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a sulfonamide group (SO2NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule . The cyano group, phenyl group, and sulfonamide group would also play significant roles in the overall structure .


Chemical Reactions Analysis

The active hydrogen on C-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The pyrrolidine ring is also known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could affect its polarity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Convenient Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides, showcasing its utility in creating pharmaceutically relevant intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Development of Nonsteroidal PR Antagonists

The benzenesulfonanilide structure, related to the compound of interest, has functioned as a novel scaffold for nonsteroidal progesterone receptor antagonists, indicating its potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Catalysis and Material Science

Catalysis for Transfer Hydrogenation

N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives have been synthesized for use in catalysis, demonstrating their effectiveness in the transfer hydrogenation of ketones (Dayan et al., 2013).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Carbonic Anhydrase Inhibition

A study on sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has investigated their inhibition effects on human carbonic anhydrase isozymes, offering insights into therapeutic applications (Alafeefy et al., 2015).

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of similar compounds .

properties

IUPAC Name

2-cyano-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c19-13-15-7-4-5-11-18(15)24(22,23)20-14-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSANLINNKCJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

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